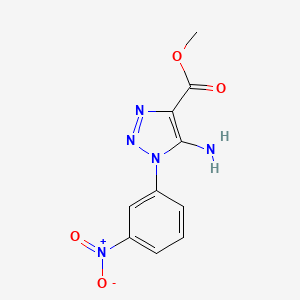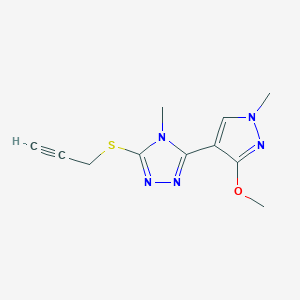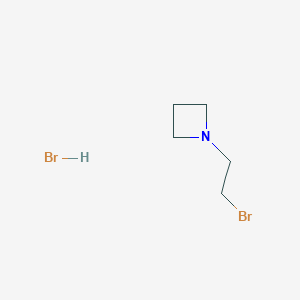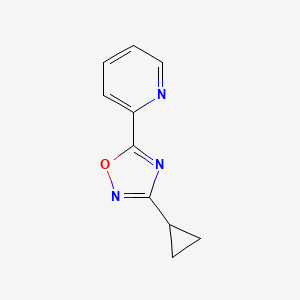
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide (ATS) is an organic compound that has been studied for its potential applications in the scientific research field. ATS is a cyclic thiadiazole derivative and is composed of an allyl group, a phenyl group, and a sulfide group. It has been synthesized in the lab and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Drug Discovery
1,2,3-Triazoles, which are similar to 1,2,3-thiadiazoles, have found broad applications in drug discovery . They are used in the synthesis of various drugs due to their high chemical stability and strong dipole moment .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . The sulfur atom of the thiadiazole ring imparts improved liposolubility, allowing these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Polymer Chemistry
1,2,3-Triazoles have applications in polymer chemistry . They can be used in the synthesis of various polymers due to their high chemical stability and strong dipole moment .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds . This makes them useful in the creation of complex molecular structures .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that enables the joining of two biomolecules . This is useful in various fields such as drug delivery and biomaterials .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used due to their ability to mimic the amide bond . This makes them useful in the synthesis of various bioactive compounds .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for the detection of various biological targets .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability . They can be used in the synthesis of various materials such as polymers and ceramics .
Propriétés
IUPAC Name |
4-phenyl-5-prop-2-enylsulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S2/c1-2-8-14-11-10(12-13-15-11)9-6-4-3-5-7-9/h2-7H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNZUOIGWRURRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(N=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


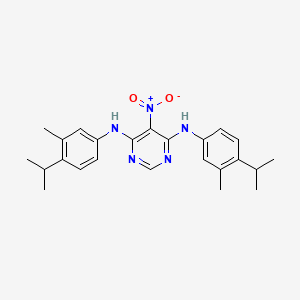

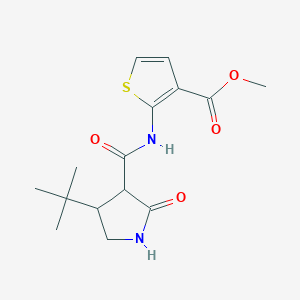

![3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2931950.png)

![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)
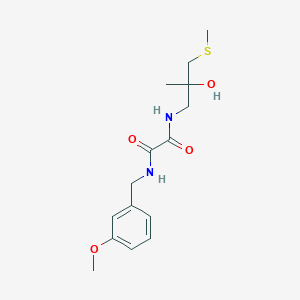
![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)
